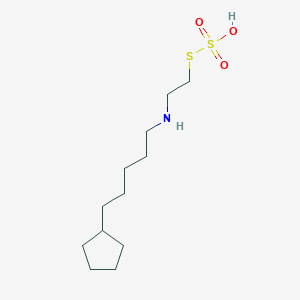
2-Ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by its unique structure, which includes ethyl, methyl, and propoxymethyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane typically involves the reaction of ethyl methyl ketone with formaldehyde and propyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to promote cyclization, and the product is purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted dioxolanes
Aplicaciones Científicas De Investigación
2-Ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or hydrophobic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-ethyl-1,3-dioxolane: Similar structure but lacks the propoxymethyl group.
2-Ethyl-2-methyl-1,3-dioxane: Contains a six-membered ring instead of a five-membered dioxolane ring.
2-Propyl-2-methyl-1,3-dioxolane: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
2-Ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane is unique due to the presence of the propoxymethyl group, which can influence its chemical reactivity and physical properties. This structural feature can enhance its solubility, stability, and interactions with other molecules, making it a valuable compound in various applications.
Propiedades
Número CAS |
22036-15-3 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
2-ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H20O3/c1-4-6-11-7-9-8-12-10(3,5-2)13-9/h9H,4-8H2,1-3H3 |
Clave InChI |
UZBAECKULHKPGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC1COC(O1)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)
![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
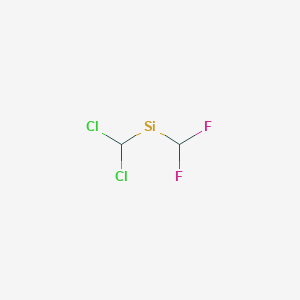
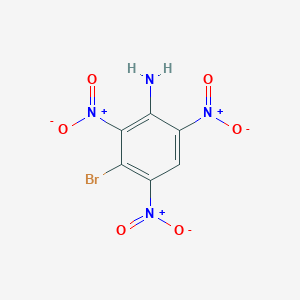
![1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14703219.png)
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)

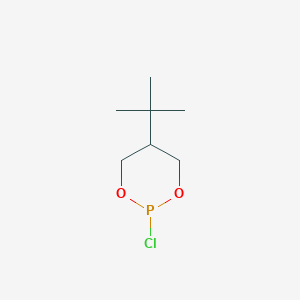
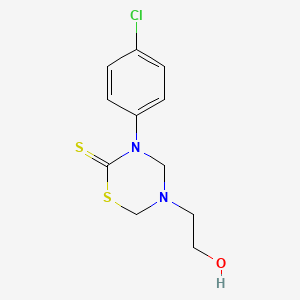
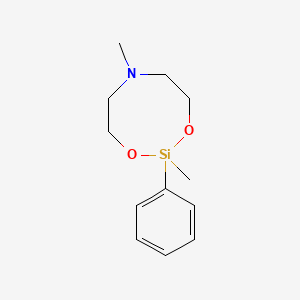

![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)

